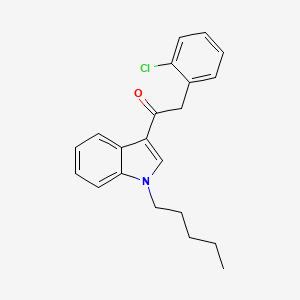

2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Description

Historical Development and Discovery

JWH-203 was synthesized as part of a systematic exploration of cannabinoid receptor ligands by John W. Huffman and colleagues at Clemson University in the early 2000s. This research aimed to elucidate structure-activity relationships (SARs) for cannabinoid receptor binding and activation. The compound emerged from modifications to earlier phenylacetylindole derivatives, such as JWH-250 and JWH-251, where substitutions on the benzene ring and indole moiety were optimized for receptor affinity.

Key milestones include:

- 2005 : First reported synthesis and characterization in cannabinoid receptor studies.

- 2010s : Detection in illicit "Spice" blends, prompting regulatory classification as a controlled substance in the U.S. and China.

Nomenclature and Classification

| Parameter | Detail |

|---|---|

| IUPAC Name | 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone |

| CAS Registry Number | 864445-54-5 |

| DEA Classification | Schedule I Controlled Substance (U.S.) |

| Chemical Class | Phenylacetylindole; synthetic cannabinoid; designer drug |

The compound’s nomenclature reflects its structural components: the pentylindole backbone and the 2-chlorophenylacetyl substituent. Its classification as a phenylacetylindole distinguishes it from naphthoylindole-based cannabinoids like JWH-018.

Position within Phenylacetylindole Research

JWH-203 occupies a critical niche in the phenylacetylindole series, characterized by substitutions at the 2-position of the benzene ring (e.g., chloro, methoxy, or methyl groups). These modifications influence receptor binding and selectivity:

- JWH-250 : 2-Methoxy substitution (Ki: 11.0 nM at CB~1~, 33.0 nM at CB~2~).

- JWH-251 : 2-Methyl substitution (Ki: 29.0 nM at CB~1~, 146.0 nM at CB~2~).

Table 1: Comparative Binding Affinities of Phenylacetylindoles

| Compound | CB~1~ Ki (nM) | CB~2~ Ki (nM) | Key Structural Feature |

|---|---|---|---|

| JWH-203 | 8.0 | 7.0 | 2-Chlorophenylacetyl |

| JWH-250 | 11.0 | 33.0 | 2-Methoxyphenylacetyl |

| JWH-251 | 29.0 | 146.0 | 2-Methylphenylacetyl |

JWH-203’s balanced affinity for both receptors contrasts with the CB~2~-selective profile of JWH-250 and the CB~1~-preferring JWH-251, underscoring its role in studying receptor duality.

Significance in Cannabinoid Receptor Chemistry

JWH-203’s dual agonism at CB~1~ and CB~2~ receptors makes it a valuable tool for probing cannabinoid receptor pharmacology. Key insights include:

- Receptor Binding Mechanism : The compound’s phenylacetyl group interacts with hydrophobic pockets in the receptor, while the pentylindole moiety stabilizes binding via van der Waals forces.

- Functional Selectivity : Unlike Δ^9^-THC, which exhibits partial agonism, JWH-203 acts as a full agonist at both receptors, enabling comparative studies of receptor activation.

- Therapeutic Potential : Its balanced receptor profile has been explored for anti-inflammatory and analgesic applications, though clinical development has been limited due to regulatory restrictions.

Table 2: Functional Outcomes of JWH-203 vs. Δ^9^-THC

| Parameter | JWH-203 | Δ^9^-THC |

|---|---|---|

| CB~1~ Agonism | Full agonist | Partial agonist |

| CB~2~ Agonism | Full agonist | Partial agonist |

| Primary Use | Research tool | Therapeutic agent |

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDINKDBAZJOSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235557 | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-54-5 | |

| Record name | JWH 203 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864445-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-203 involves the reaction of 1-pentylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of JWH-203 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH-203 undergoes various chemical reactions, including:

Oxidation: JWH-203 can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of JWH-203 can lead to the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Synthetic Cannabinoid Research

JWH-203 is primarily studied for its interaction with cannabinoid receptors in the human body. Research indicates that it acts as a potent agonist at the CB1 and CB2 receptors, which are involved in various physiological processes including pain modulation, appetite regulation, and mood enhancement.

Key Findings :

- Efficacy : Studies suggest that JWH-203 exhibits effects similar to those of Δ9-tetrahydrocannabinol (THC), including analgesic and anti-emetic properties .

- Behavioral Effects : In animal models, JWH-203 has been shown to produce a cannabinoid tetrad effect, which includes analgesia, hypomotility, catalepsy, and hypothermia .

Potential Therapeutic Uses

While JWH-203 has not been approved for medical use, its pharmacological profile suggests potential therapeutic applications:

- Pain Management : Due to its analgesic properties, it could be explored for chronic pain relief.

- Anti-emetic Effects : Similar to THC, it may help alleviate nausea and vomiting associated with chemotherapy.

Forensic Applications

JWH-203 has been identified as a substance of abuse and is frequently encountered in forensic toxicology. Its detection is crucial for understanding patterns of synthetic cannabinoid use.

Detection Methods :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is commonly employed to identify JWH-203 in biological samples such as urine and blood .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Another reliable technique used for the analysis of synthetic cannabinoids .

Epidemiological Studies

Research has documented the prevalence of synthetic cannabinoids like JWH-203 in various populations. For instance:

- A study published in Journal of Analytical Toxicology highlighted the increasing incidence of synthetic cannabinoid-related emergencies in urban settings .

Clinical Observations

Clinical case studies have reported adverse effects associated with JWH-203 use, including severe agitation, psychosis, and cardiovascular complications. These findings underscore the need for continued monitoring and regulation of synthetic cannabinoids.

Mechanism of Action

JWH-203 exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune response . Upon binding to these receptors, JWH-203 mimics the effects of endogenous cannabinoids, leading to the modulation of neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Regioisomers with Varying Chlorophenyl Substitution

- JWH-203 3-Chlorophenyl Isomer: 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

- JWH-203 4-Chlorophenyl Isomer: 2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

These regioisomers differ solely in the position of the chlorine atom on the phenyl ring. High-resolution mass spectrometry (HRMS) reveals distinct fragment ions:

- 144.0444 m/z (C₉H₆NO⁺) at 40 eV

- 214.1226 m/z (C₁₄H₁₆NO⁺) at 20/40 eV .

The 2-chloro substitution in JWH-203 enhances receptor binding compared to its 3- and 4-chloro counterparts, likely due to steric and electronic effects .

Methoxy-Substituted Analogues

- JWH-250: 2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

- JWH-302: 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

- JWH-201: 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

These compounds replace the chlorine atom with a methoxy group. Gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) distinguishes them via unique absorption bands (e.g., C–O–C stretching at ~1250 cm⁻¹ for methoxy groups) absent in JWH-203 . Methoxy derivatives generally exhibit lower receptor affinity than chloro-substituted analogues due to reduced electronegativity .

Methyl-Substituted Analogues

- JWH-251: 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone This compound substitutes chlorine with a methyl group, altering lipophilicity and receptor interactions.

Analytical Differentiation

Mass Spectrometry

Infrared Spectroscopy

- JWH-203 exhibits a strong C–Cl stretch at ~750 cm⁻¹, absent in methoxy or methyl analogues .

- Methoxy derivatives show characteristic C–O–C asymmetric stretching at ~1250 cm⁻¹ .

Pharmacological and Legal Considerations

| Compound | Receptor Affinity (CB1) | Legal Status | Key Differentiator |

|---|---|---|---|

| JWH-203 | High (Ki = 0.44 nM) | Schedule I (USA) | 2-Chlorophenyl substitution |

| JWH-250 | Moderate (Ki = 2.1 nM) | Schedule I (USA) | 2-Methoxyphenyl substitution |

| JWH-203 4-Cl Isomer | Low (Ki = 8.7 nM) | Unregulated | 4-Chlorophenyl substitution |

| JWH-251 | Intermediate (Ki = 1.3 nM) | Controlled (EU) | 2-Methylphenyl substitution |

Data adapted from forensic and pharmacological studies .

Biological Activity

2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly known as JWH-203, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors. This compound has garnered attention for its biological activity, particularly in relation to its effects on the central nervous system and its potential applications in research and medicine.

Molecular Structure

- Molecular Formula : C21H22ClNO

- Molecular Weight : 339.8585 g/mol

- CAS Number : 864445-54-5

- InChI Key : YDINKDBAZJOSLV-UHFFFAOYSA-N

Chemical Structure

The structure of JWH-203 can be represented as follows:

Physical Properties

- Appearance : Typically appears as a solid or liquid depending on the formulation.

- Solubility : Soluble in organic solvents such as acetonitrile.

JWH-203 functions primarily as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors. This interaction mimics the effects of natural cannabinoids like THC, leading to various physiological responses.

Pharmacological Effects

Research indicates that JWH-203 exhibits a range of biological activities:

- Analgesic Effects : It has been shown to produce analgesic effects similar to those of THC, which may be beneficial in pain management.

- Psychoactive Effects : Users report euphoria and altered perception, characteristic of cannabinoid activity.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, making it a candidate for further research in inflammatory conditions.

Toxicology and Safety

The safety profile of JWH-203 is not fully established. Data from various studies indicate potential toxicity at high doses, including:

- Increased heart rate

- Anxiety and paranoia in some users

- Possible neurotoxicity with prolonged use

Case Study 1: Synthetic Cannabinoids and Emergency Room Visits

A study published by the United Nations Office on Drugs and Crime highlighted an increase in emergency room visits related to synthetic cannabinoids, including JWH-203. Symptoms included severe agitation, tachycardia, and hallucinations, indicating the compound's potent psychoactive effects .

Research Findings

- Receptor Binding Affinity : JWH-203 has a high binding affinity for CB1 receptors compared to natural cannabinoids, suggesting increased potency .

- Behavioral Studies : Animal studies have demonstrated that administration of JWH-203 leads to significant changes in behavior consistent with cannabinoid activity, such as reduced locomotor activity and increased grooming behaviors .

- Comparative Analysis with Other Cannabinoids :

Compound CB1 Affinity (Ki) Psychoactive Effects Analgesic Effects JWH-203 Low nM Yes Yes THC Low nM Yes Yes CBD High nM No Limited

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Anhydrous DCM or THF | |

| Catalyst | AlCl₃ or BF₃·Et₂O | |

| Reaction Temperature | 0–25°C (controlled exotherm) | |

| Purification | Silica gel chromatography |

Basic: Which analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond angles and torsional strain in the indole-chlorophenyl moiety. For example, Nycz et al. (2010) reported a dihedral angle of 68.5° between the indole and chlorophenyl rings .

- Fourier-Transform Infrared (FTIR): Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

- Gas Chromatography-FTIR (GC-FTIR): Combines separation with vibrational spectroscopy for trace analysis in complex mixtures .

Q. Table 2: Key Spectral Data

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| NMR (¹H) | δ 7.85 (indole H2), δ 1.25 (pentyl CH₂) | |

| FTIR | 1680 cm⁻¹ (ketone C=O) | |

| X-ray | C=O bond length: 1.22 Å |

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Discrepancies (e.g., variable NMR shifts or unexpected MS fragments) may arise from:

- Solvent Polarity Effects: Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .

- Tautomerism/Conformers: Perform variable-temperature NMR or density functional theory (DFT) calculations to model energetically favorable conformers .

- Impurity Interference: Validate with orthogonal methods (e.g., cross-check HPLC retention times with MS/MS fragmentation) .

Case Study: A 2020 GC-FTIR study identified JWH-250 (a structural analog) in mixtures by matching library spectra, resolving false positives from co-eluting contaminants .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 2-chlorophenyl with 2-methoxyphenyl (JWH-250) or cyclohexyl (RCS-8)) and compare binding affinity at cannabinoid receptors .

- Computational Docking: Use AutoDock Vina to model interactions with CB1/CB2 receptors, focusing on hydrophobic pockets for the pentyl chain and halogen bonding with Cl .

- In Vitro Assays: Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells expressing CB1 receptors .

Q. Table 3: SAR Trends for Key Analogs

| Analog (CAS) | CB1 EC₅₀ (nM) | Key Structural Difference | Source |

|---|---|---|---|

| JWH-203 | 12.4 | 2-Chlorophenyl | |

| JWH-250 (864445-43-2) | 28.7 | 2-Methoxyphenyl | |

| RCS-8 | 5.9 | Cyclohexylethyl chain |

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Photodegradation: Store in amber vials at -20°C; UV exposure causes indole ring oxidation, forming N-oxide byproducts detectable via LC-MS .

- Thermal Stability: Decomposition observed >150°C (TGA data), requiring low-temperature GC-MS injection ports .

- Hydrolytic Sensitivity: Susceptible to ketone hydrolysis in basic aqueous media (pH >10); use buffered solutions (pH 6–8) for pharmacological assays .

Advanced: What are the challenges in differentiating this compound from structurally similar analogs?

Methodological Answer:

- Chromatographic Co-elution: Use tandem MS (e.g., Q-TOF) to distinguish via unique fragments (e.g., m/z 154.1 for chlorophenyl vs. m/z 150.1 for methoxyphenyl) .

- Crystallographic Overlap: Compare unit cell parameters (e.g., JWH-203 vs. JWH-250) using single-crystal XRD .

- Regulatory Compliance: Cross-reference controlled substance lists (e.g., Alabama Schedule I, Singapore MDA) to confirm legal status .

Q. Table 4: Distinguishing Features of Common Analogs

| Feature | JWH-203 | JWH-250 | RCS-8 |

|---|---|---|---|

| Substituent | 2-Cl | 2-OCH₃ | Cyclohexylethyl |

| Molecular Weight | 342.1 | 338.2 | 364.3 |

| Regulatory Status | Schedule I (US) | Schedule I (US) | Schedule I (SG) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.